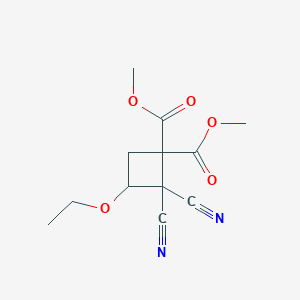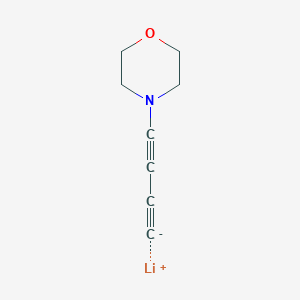
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is an organic compound that belongs to the class of oxazolium salts. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxazolium ring. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolium and oxazoline derivatives, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various oxazolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can disrupt biological pathways, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazoline
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazole
- 2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazolidine
Uniqueness
2-tert-Butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring structure, which imparts distinct chemical properties. The presence of the perchlorate group enhances its reactivity and stability, making it suitable for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
81729-44-4 |
|---|---|
Molekularformel |
C13H15Cl2NO5 |
Molekulargewicht |
336.16 g/mol |
IUPAC-Name |
2-tert-butyl-5-(2-chlorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H15ClNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-6-4-5-7-11(10)14;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VHPYWHUKFQSVBH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=CC=C2Cl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




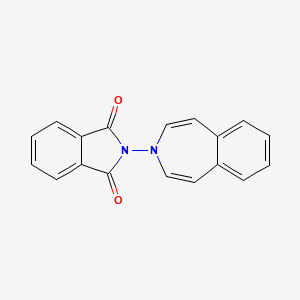

![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)


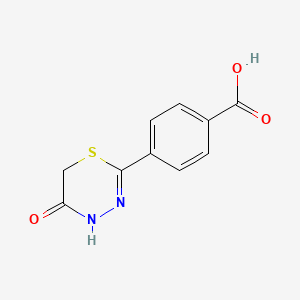
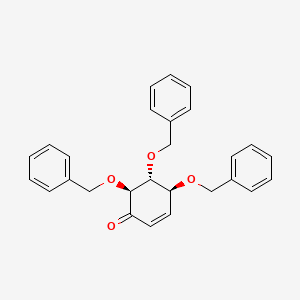
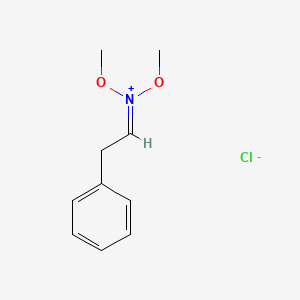
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
